

Ethyl 3-aminopyrazine-2-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-aminopyrazine-2-carboxylate

Cat. No.: B1314015

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and an ethyl carboxylate group.^[1] Its molecular formula is C₇H₉N₃O₂.^[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.^[3] The presence of both an electron-donating amino group and an electron-withdrawing ester group on the pyrazine ring imparts a unique reactivity profile, making it a versatile precursor for a variety of functionalized pyrazine derivatives.^[3] These derivatives have shown significant potential in the development of novel antimicrobial, anti-inflammatory, and anticancer agents.^[1]

Physical and Chemical Properties

The physical and chemical properties of **Ethyl 3-aminopyrazine-2-carboxylate** are summarized in the tables below, providing a comprehensive overview for researchers.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N ₃ O ₂	
Molecular Weight	167.17 g/mol	[2]
Appearance	White-brown to pale yellow solid	[4] [5]
Melting Point	170 °C (sublimes)	
Boiling Point	310.6 ± 37.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
Flash Point	141.6 ± 26.5 °C	[3]
Vapor Pressure	0.000595 mmHg at 25°C	[6]
Refractive Index	1.563	[6]
Solubility	Enhanced solubility in polar solvents	[1]

Computational Data

Property	Value	Reference
Topological Polar Surface Area (TPSA)	78.1 Å ²	[2]
LogP	0.2355	[2]
Hydrogen Bond Acceptors	5	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	2	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Ethyl 3-aminopyrazine-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment	Reference
8.24	d	Pyrazine H-5	[3]
7.89	d	Pyrazine H-6	[3]
7.32	bs	Amino Group (-NH ₂)	[3]
4.45	q	Ethyl (-OCH ₂ -)	[3]
1.30	t	Ethyl (-CH ₃)	[3]

^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment	Reference
165-167	Carbonyl Carbon (C=O)	[3]
120-160	Pyrazine Ring Carbons	[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Assignment	Reference
3400-3500	N-H stretching (amino group)	[3]
1680-1690	C=O stretching (ester)	[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.

m/z	Assignment	Reference
167	Molecular Ion Peak $[M]^+$	[3]
122	Base Peak $[M - OCH_2CH_3]^+$	[3]

Experimental Protocols

Synthesis of Ethyl 3-aminopyrazine-2-carboxylate

A common method for the synthesis of **Ethyl 3-aminopyrazine-2-carboxylate** is through the esterification of 3-aminopyrazine-2-carboxylic acid.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carboxylic acid in ethanol.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-8 hours.^[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture and pour it into water.
- Neutralization: Neutralize the solution with a base, such as sodium bicarbonate, until a pH of 7 is reached.
- Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
- Purification: Wash the collected solid with water and dry it under a vacuum to obtain **Ethyl 3-aminopyrazine-2-carboxylate**.^[5]

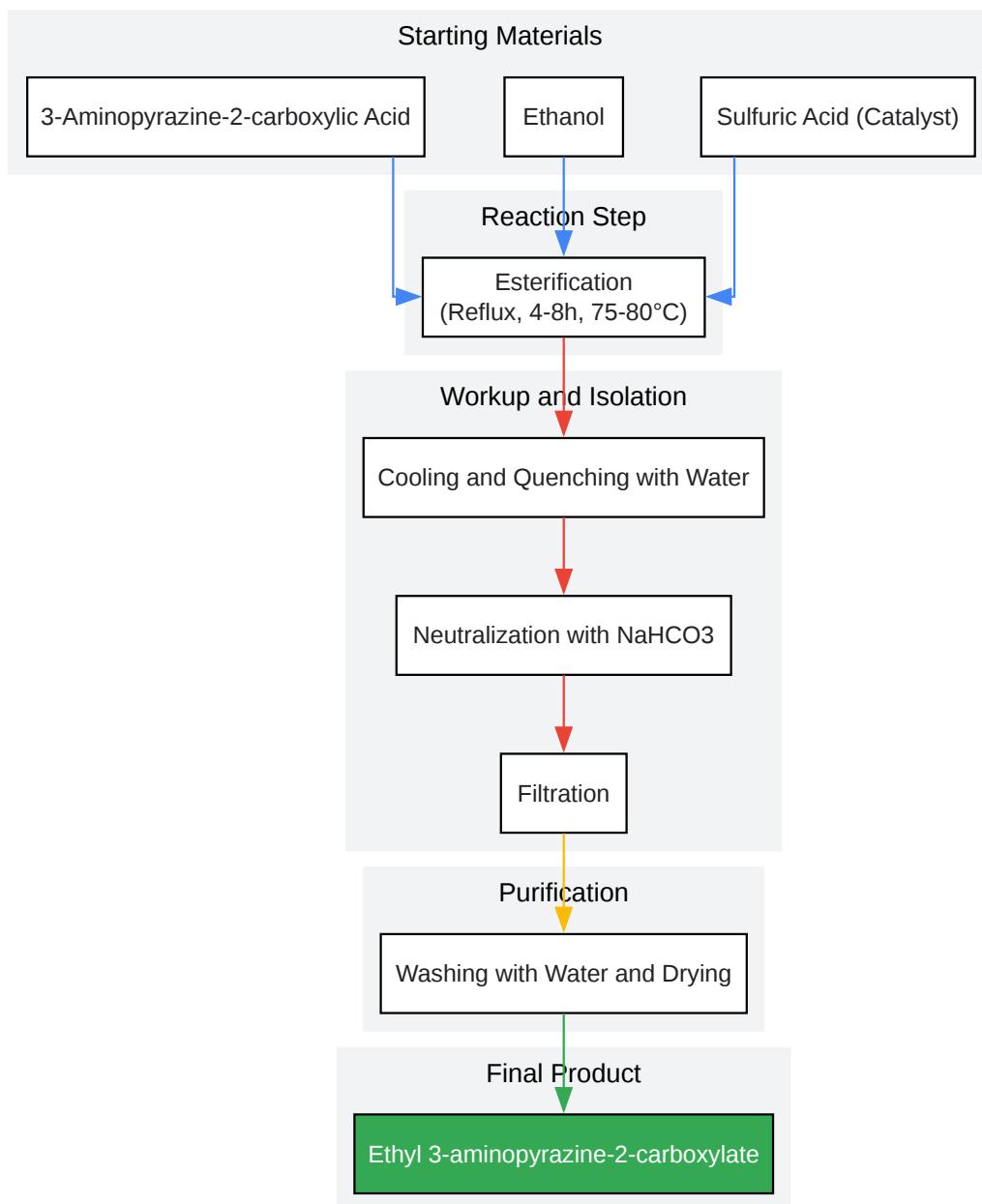
An alternative two-step method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ethanol.[3]

Reactivity and Applications

Ethyl 3-aminopyrazine-2-carboxylate is a versatile intermediate in organic synthesis. The amino and ester functional groups allow for a variety of chemical transformations.

Key Reactions:

- Amidation: The ester group can react with amines to form the corresponding amides.[3]
- Hydrolysis: The ester can be hydrolyzed back to 3-aminopyrazine-2-carboxylic acid under acidic or basic conditions.[3]
- Acylation: The amino group can be acylated using acyl chlorides or anhydrides.[7]


Applications:

- Pharmaceuticals: It serves as a precursor for the synthesis of compounds with potential antimicrobial and anticancer activities.[1][3] Derivatives have been investigated for their efficacy against *Mycobacterium tuberculosis*.[3]
- Materials Science: The pyrazine core is a component in the development of functional materials such as organic light-emitting diodes (OLEDs) and polymers due to its thermal stability and charge transport properties.[3]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **Ethyl 3-aminopyrazine-2-carboxylate** via esterification.

Synthesis Workflow of Ethyl 3-aminopyrazine-2-carboxylate

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for Ethyl 3-aminopyrazine-2-carboxylate.**

Conclusion

Ethyl 3-aminopyrazine-2-carboxylate is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the development of new pharmaceuticals and materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and synthetic methodologies to support researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 36526-32-6: ethyl 3-aminopyrazine-2-carboxylate [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Buy Ethyl 3-aminopyrazine-2-carboxylate | 36526-32-6 [smolecule.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cas 36526-32-6,ETHYL 3-AMINOPYRAZINE-2-CARBOXYLATE | lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ethyl 3-aminopyrazine-2-carboxylate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314015#ethyl-3-aminopyrazine-2-carboxylate-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1314015#ethyl-3-aminopyrazine-2-carboxylate-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com